
1-(2-Ethyl-5-(trifluoromethylthio)phenyl)hydrazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-Ethyl-5-(trifluoromethylthio)phenyl)hydrazine is an organic compound with the molecular formula C9H11F3N2S It is characterized by the presence of an ethyl group, a trifluoromethylthio group, and a hydrazine moiety attached to a phenyl ring
Métodos De Preparación
The synthesis of 1-(2-Ethyl-5-(trifluoromethylthio)phenyl)hydrazine typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-ethyl-5-(trifluoromethylthio)aniline and hydrazine hydrate.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of solvents like ethanol or methanol. The reaction mixture is heated to facilitate the formation of the desired product.
Purification: After the reaction is complete, the product is purified using techniques such as recrystallization or column chromatography to obtain pure this compound.
Industrial production methods may involve scaling up the reaction conditions and optimizing the process for higher yields and purity.
Análisis De Reacciones Químicas
1-(2-Ethyl-5-(trifluoromethylthio)phenyl)hydrazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo substitution reactions, where functional groups on the phenyl ring are replaced by other groups. Common reagents for these reactions include halogens and nucleophiles.
The major products formed from these reactions depend on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
1-(2-Ethyl-5-(trifluoromethylthio)phenyl)hydrazine has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure makes it valuable in the development of new chemical entities.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties. Researchers investigate its interactions with biological targets to understand its mechanism of action.
Medicine: In medicinal chemistry, this compound is explored for its potential therapeutic applications. It may serve as a lead compound for the development of new drugs.
Industry: The compound’s unique chemical properties make it useful in various industrial applications, such as the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 1-(2-Ethyl-5-(trifluoromethylthio)phenyl)hydrazine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, leading to the modulation of biological processes. Detailed studies are conducted to elucidate the exact molecular targets and pathways involved in its action.
Comparación Con Compuestos Similares
1-(2-Ethyl-5-(trifluoromethylthio)phenyl)hydrazine can be compared with other similar compounds, such as:
1-(2-Ethylphenyl)hydrazine: This compound lacks the trifluoromethylthio group, which may result in different chemical properties and biological activities.
1-(2-Methyl-5-(trifluoromethylthio)phenyl)hydrazine: The presence of a methyl group instead of an ethyl group can influence the compound’s reactivity and interactions.
1-(2-Ethyl-5-(trifluoromethylsulfonyl)phenyl)hydrazine: The sulfonyl group may impart different chemical and biological properties compared to the trifluoromethylthio group.
Propiedades
Fórmula molecular |
C9H11F3N2S |
|---|---|
Peso molecular |
236.26 g/mol |
Nombre IUPAC |
[2-ethyl-5-(trifluoromethylsulfanyl)phenyl]hydrazine |
InChI |
InChI=1S/C9H11F3N2S/c1-2-6-3-4-7(5-8(6)14-13)15-9(10,11)12/h3-5,14H,2,13H2,1H3 |
Clave InChI |
JXHYOUXNLGGREZ-UHFFFAOYSA-N |
SMILES canónico |
CCC1=C(C=C(C=C1)SC(F)(F)F)NN |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![(R)-2-(Benzofuran-3-yl)-1-((3aS,4S,6S,7aR)-3a,5,5-trimethylhexahydro-4,6-methanobenzo[d][1,3,2]dioxaborol-2-yl)ethan-1-amine hydrochloride](/img/structure/B14069458.png)

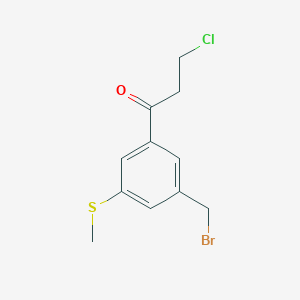

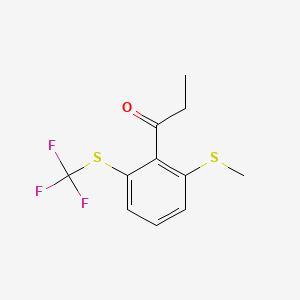

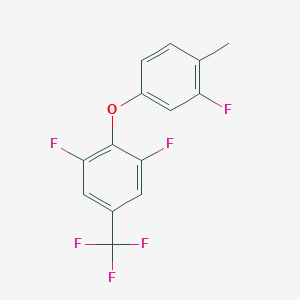
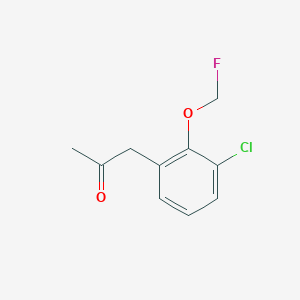
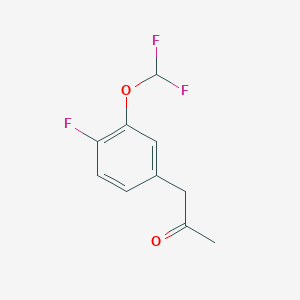
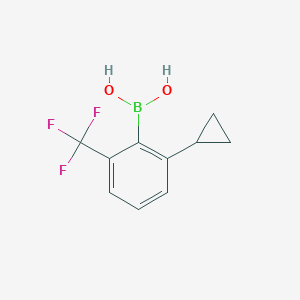
![(1S)-3-[3-(3,4-dihydroxyphenyl)prop-2-enoyloxy]-1,4,5-trihydroxycyclohexane-1-carboxylic acid](/img/structure/B14069521.png)

